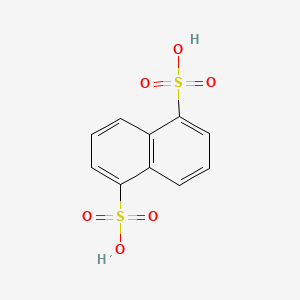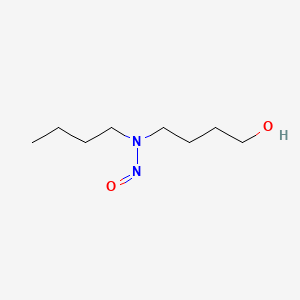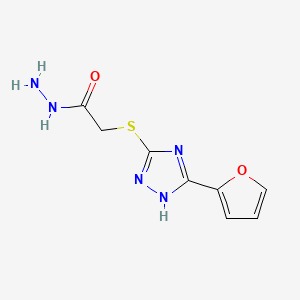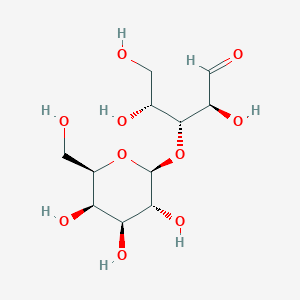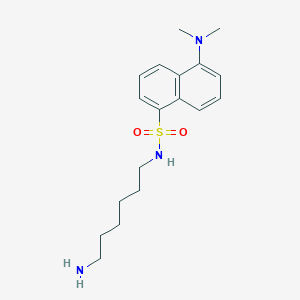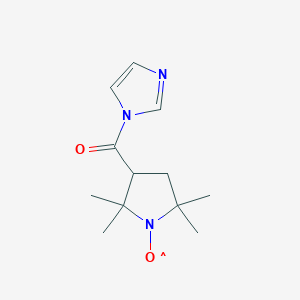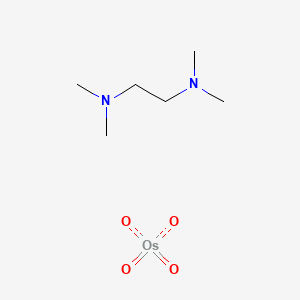
Iodide ion I-123
概览
描述
Iodide I-123 (as sodium Iodide I-123) is a radioactive isotope of iodine used in nuclear medicine for the diagnostic study of thyroid disease. Following oral administration, I-123 is absorbed through the gastrointestinal tract and is taken up by the thyroid gland. After incorporation, a gamma camera is used to detect the decay by electron capture to tellurium-123. Iodine is commonly used in thyroid function diagnostic tests as this gland normally absorbs iodine through the diet for formation of the thyroid hormones triiodothyronine (T3) and its prohormone, thyroxine (T4). Radioactive I-123 in particular is effective for this use as its half-life of approximately 13.13 h (hours) is ideal for the 24-h (hour) iodine uptake test and it has a reduced radiation burden as compared to I-131.
性质
CAS 编号 |
69239-56-1 |
|---|---|
产品名称 |
Iodide ion I-123 |
分子式 |
I- |
分子量 |
122.90559 g/mol |
IUPAC 名称 |
iodine-123(1-) |
InChI |
InChI=1S/HI/h1H/p-1/i1-4 |
InChI 键 |
XMBWDFGMSWQBCA-AHCXROLUSA-M |
手性 SMILES |
[123I-] |
SMILES |
[I-] |
规范 SMILES |
[I-] |
其他 CAS 编号 |
69239-56-1 |
同义词 |
123I radioisotope I-123 radioisotope Iodine-123 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

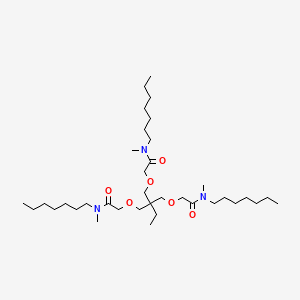
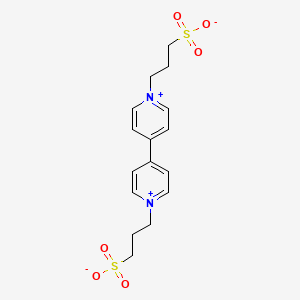
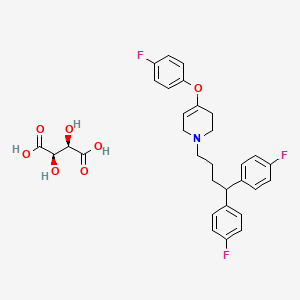
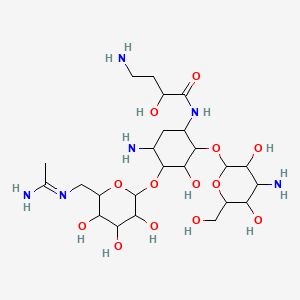

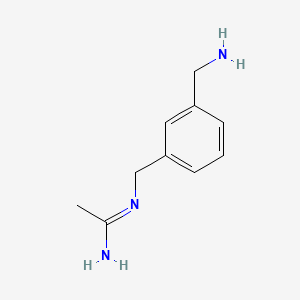
![Methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1215309.png)
